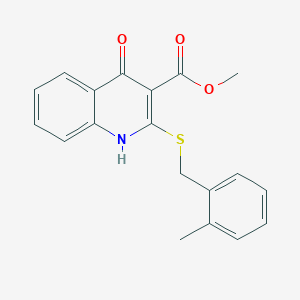

Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Beschreibung

Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative featuring a 4-oxo-1,4-dihydroquinoline core substituted with a methyl ester at position 3 and a 2-methylbenzylthio group at position 2. This compound belongs to a class of molecules explored for their biological activities, including antiviral and antibacterial properties. Its synthesis typically involves alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate precursors, where regioselectivity in methylation (S- vs. O-/N-alkylation) plays a critical role in determining the final product .

Eigenschaften

IUPAC Name |

methyl 2-[(2-methylphenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-12-7-3-4-8-13(12)11-24-18-16(19(22)23-2)17(21)14-9-5-6-10-15(14)20-18/h3-10H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJGDQLKVFTSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methylbenzylthio group and the carboxylate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: Research explores its potential as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Esters of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

Several analogs share the 4-oxo-1,4-dihydroquinoline-3-carboxylate backbone but differ in substituents:

| Compound Name | Substituents | CAS Number | Key Properties/Applications |

|---|---|---|---|

| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Ethyl ester at C3 | 52980-28-6 | Intermediate in drug synthesis |

| Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ethyl ester at C3, fluoro at C8 | 71083-06-2 | Enhanced antibacterial activity |

| Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate | Methyl ester at C3, unsubstituted C7 | 863785-96-0 | Studied for solubility optimization |

Key Observations :

- Ester Group Impact : The methyl ester in the target compound may confer better lipophilicity compared to ethyl esters, influencing membrane permeability .

- Substituent Position : Fluorine at C8 (as in 71083-06-2) enhances antibacterial potency, while the 2-methylbenzylthio group in the target compound likely improves binding to viral targets (e.g., HBV) via hydrophobic interactions .

N-Substituted 4-Oxo-1,4-dihydroquinolines

N-alkylation or arylation at position 1 alters pharmacological profiles:

Comparison :

The target compound lacks N-substitution, which may enhance its ability to form intermolecular hydrogen bonds (critical for crystallinity) while retaining flexibility for binding diverse biological targets .

Thioether-Containing Analogs

Thioether groups are present in both pharmaceuticals and agrochemicals:

- Pharmaceuticals: The 2-methylbenzylthio group in the target compound contrasts with simpler methylthio groups (e.g., methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate). The bulky benzyl group likely improves selectivity for viral enzymes over host proteins .

- Agrochemicals : Phosphorodithioates like dimethoate (CAS 60-51-5) share thioether motifs but target acetylcholinesterase in pests. Structural similarities highlight the versatility of thioethers in designing bioactive molecules, though applications differ .

Biologische Aktivität

Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anti-inflammatory properties, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate features a quinoline backbone with a thioether substituent. The presence of the methylbenzyl group enhances its lipophilicity, potentially influencing its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit potent antibacterial properties against various strains of bacteria, including drug-resistant strains. For instance, compounds derived from 4-oxoquinolines have shown minimum inhibitory concentration (MIC) values as low as 0.35 µg/mL against Staphylococcus aureus .

Table 1: Antibacterial Activity Comparison

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Methyl 2-((2-methylbenzyl)thio)-4-oxo... | TBD | TBD |

| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | 0.35 | Staphylococcus aureus |

| Compound from | 0.004–0.03 | Various Gram-positive |

Antifungal Activity

The antifungal potential of similar compounds has also been explored. For example, derivatives of quinoline have shown promising antifungal activity with MIC values in the range of 0.004–0.06 mg/mL against fungi such as Trichoderma viride . This suggests that methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate may possess comparable antifungal properties.

Anti-inflammatory Properties

The anti-inflammatory effects of quinoline derivatives have been documented in various studies. For instance, compounds targeting the NF-κB pathway have demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo . This mechanism may be relevant for the biological activity of methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Case Study 1: Antibacterial Efficacy

A study focused on a series of quinoline derivatives found that certain modifications significantly enhanced their antibacterial efficacy against resistant strains of E. coli and S. aureus. The study highlighted the importance of the thioether group in enhancing antibacterial activity through increased membrane permeability .

Case Study 2: Antifungal Activity Assessment

In another investigation, a library of quinoline derivatives was screened for antifungal activity against clinical isolates. The results indicated that compounds with specific substitutions at the quinoline ring exhibited superior antifungal properties compared to standard treatments .

Q & A

Q. What are the common synthetic routes for Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate?

- Methodological Answer : The compound can be synthesized via alkylation of a thiol-containing quinoline precursor. For example, alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH3I) under basic conditions yields S-methylated intermediates. Subsequent reactions with 2-methylbenzyl halides introduce the (2-methylbenzyl)thio moiety. Regioselectivity (S- vs. O-alkylation) depends on reaction conditions, such as solvent polarity and temperature . Similar pathways are described for thioether formation in quinolone derivatives, where KI catalysis and controlled stoichiometry improve yield .

Table 1 : Key Reaction Conditions for Thioether Formation

| Precursor | Alkylating Agent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-hydroxy-2-thioxo-quinoline | CH3I | DMF | K2CO3 | 65–70 | |

| Ethyl 2-thio-quinoline | 1,2-dibromopropane | Acetonitrile | KI | 78 |

Q. How is the compound characterized structurally?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:

- <sup>1</sup>H NMR : Aromatic protons (quinoline ring) appear between δ 7.2–8.5 ppm, while the methyl ester group (COOCH3) resonates as a singlet near δ 3.7–3.9 ppm. Thioether protons (SCH2) show splitting patterns depending on neighboring substituents .

- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]<sup>+</sup> calculated for C20H19NO3S: 364.0978) .

- X-ray crystallography : Resolves bond angles and confirms regiochemistry (e.g., S-methylation vs. N-methylation) .

Advanced Research Questions

Q. How does the (2-methylbenzyl)thio substituent influence biological activity compared to other derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest that thioether groups enhance lipophilicity and membrane permeability. For example:

- CB2 Receptor Affinity : 4-Oxo-quinoline-3-carboxamides with aromatic substituents (e.g., benzyl) exhibit higher CB2 selectivity (Ki < 50 nM) than aliphatic analogs. The (2-methylbenzyl)thio group may similarly improve receptor binding via hydrophobic interactions .

- Antiviral Activity : Methylthio-quinolines demonstrate anti-HBV activity by inhibiting viral replication (IC50 ~5 µM). Molecular docking reveals interactions with viral polymerase active sites .

Table 2 : Bioactivity of Selected Quinoline Derivatives

| Compound Substituent | Target | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 3-Carboxamide (benzyl) | CB2 Receptor | 28 nM | |

| 2-(Methylthio) | HBV Polymerase | 5.2 µM |

Q. What computational methods are used to study target interactions?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding poses in receptor pockets (e.g., HBV polymerase). Key interactions include hydrogen bonds with the 4-oxo group and π-π stacking with the quinoline ring .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS). Parameters like RMSD (<2 Å) validate ligand-receptor complex stability .

Q. How do reaction conditions affect regioselectivity during alkylation?

- Methodological Answer : Competing O- and N-alkylation pathways are governed by:

- Base Strength : Strong bases (e.g., NaH) favor deprotonation of thiol groups, promoting S-alkylation.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize ionic intermediates, reducing side reactions .

- Temperature : Lower temperatures (0–5°C) minimize thermal decomposition of sensitive intermediates .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.